

Solubility Profile of N-Phenylacrylamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Phenylacrylamide*

Cat. No.: *B184240*

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This technical guide provides a comprehensive overview of the solubility of **N-Phenylacrylamide** in various organic solvents and water. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding and replication of these methods.

Introduction

N-Phenylacrylamide is a chemical compound with applications in polymer synthesis and as a reagent in various chemical reactions. A thorough understanding of its solubility in different solvent systems is crucial for its effective use in research and development, particularly in areas such as polymer chemistry, materials science, and drug formulation. This guide aims to provide a centralized resource on the solubility characteristics of **N-Phenylacrylamide**.

Quantitative Solubility Data

The solubility of **N-Phenylacrylamide** has been determined in a limited number of solvents. The available quantitative data is summarized in the table below. For many common organic solvents, specific solubility data is not readily available in published literature and would require experimental determination.

Solvent	Chemical Formula	Solubility	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	55 mg/mL[1]	25
Water	H ₂ O	4 mg/mL[2]	25
Ethanol	C ₂ H ₅ OH	Soluble[3]	Not Specified
Acetone	C ₃ H ₆ O	Soluble[3]	Not Specified
Methanol	CH ₃ OH	Data Not Available	-
Isopropanol	C ₃ H ₈ O	Data Not Available	-
Acetonitrile	C ₂ H ₃ N	Data Not Available	-
Tetrahydrofuran (THF)	C ₄ H ₈ O	Data Not Available	-
Ethyl Acetate	C ₄ H ₈ O ₂	Data Not Available	-
Toluene	C ₇ H ₈	Data Not Available	-

Note: The term "Soluble" indicates that the source qualitatively describes **N-Phenylacrylamide** as soluble in that solvent without providing specific quantitative values.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like **N-Phenylacrylamide** in a given solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of **N-Phenylacrylamide** in a solvent at a constant temperature.

Materials:

- **N-Phenylacrylamide** (solid, high purity)

- Solvent of interest (analytical grade)
- Volumetric flasks
- Analytical balance
- Temperature-controlled orbital shaker or magnetic stirrer
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Vials with screw caps
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **N-Phenylacrylamide** to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 $^{\circ}\text{C}$) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial. This step removes any remaining fine particles.
- Quantification:
 - Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a

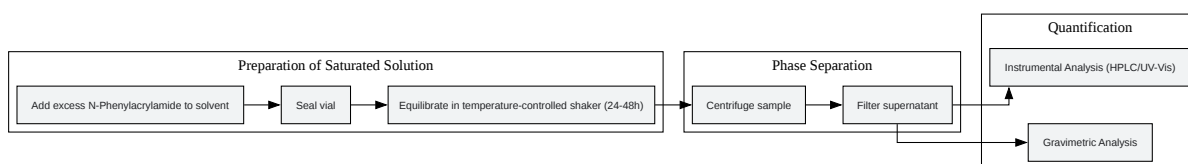
temperature that does not degrade the solute. Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved **N-Phenylacrylamide**.

- Instrumental Analysis (HPLC/UV-Vis): Prepare a series of standard solutions of **N-Phenylacrylamide** with known concentrations in the solvent. Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. The concentration of the original saturated solution can then be calculated by applying the dilution factor.

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at the specified temperature.

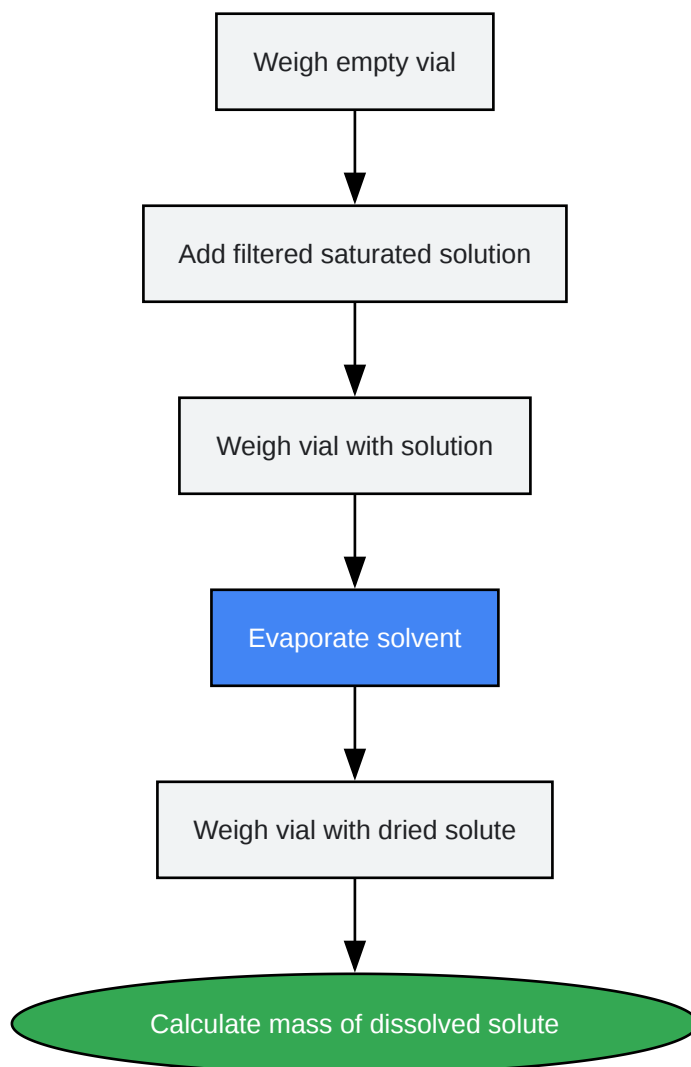
Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for determining the solubility of **N-Phenylacrylamide**.



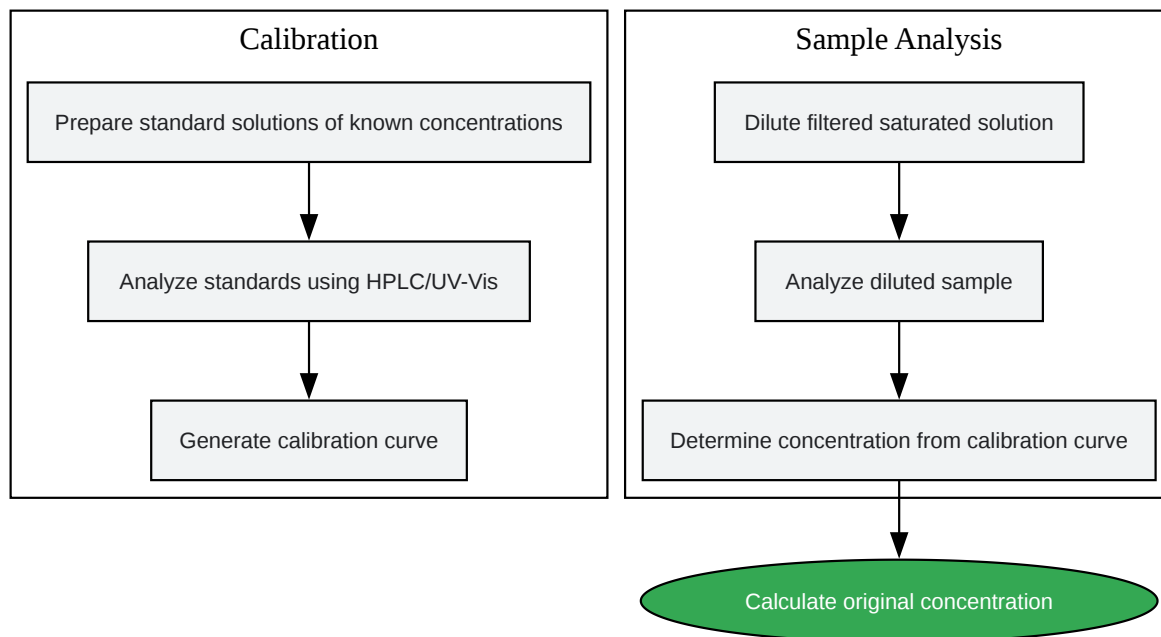
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Isothermal Shake-Flask Method Workflow.



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Gravimetric Analysis Workflow.



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Instrumental Analysis Workflow.

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